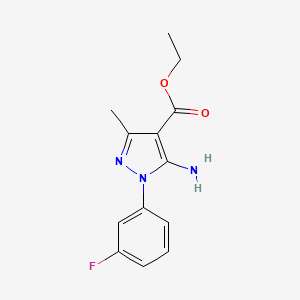

ethyl 5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(3-fluorophenyl)-3-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c1-3-19-13(18)11-8(2)16-17(12(11)15)10-6-4-5-9(14)7-10/h4-7H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGXQAOSYZFJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine and Ethyl Cyanoacetate Derivatives

A common route involves reacting 3-fluorophenylhydrazine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate or ethyl cyanoacetate derivatives in the presence of a base such as triethylamine or sodium acetate in ethanol under reflux conditions.

Use of Methyl Hydrazine for Methyl Substitution

The methyl group at position 3 is introduced by using methyl hydrazine or methyl-substituted hydrazine derivatives in the condensation step with ethyl cyanoacetate derivatives in solvents like toluene.

- The process involves dropwise addition of methyl hydrazine to a solution of ethoxymethylene ethyl cyanoacetate in toluene at controlled temperatures (20-30 °C), followed by reflux for 2 hours.

- This method yields the 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, which can be further functionalized to introduce the 3-methyl substituent.

Hydrolysis and Conversion to Carboxylic Acid or Amide

Hydrolysis of the ethyl ester to the corresponding carboxylic acid or carboxamide is achieved by treatment with lithium hydroxide or potassium hydroxide in aqueous ethanol or isopropanol under reflux.

Halogenation and Further Functionalization

Selective halogenation (e.g., bromination) of the pyrazole ring at position 5 can be performed using bromine and isoamyl nitrite in chloroform at room temperature, producing intermediates for further derivatization.

Representative Reaction Table for Preparation

| Step | Starting Materials | Reagents & Solvents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-fluorophenylhydrazine hydrochloride + ethyl 2-cyano-3-ethoxyacrylate | Triethylamine, ethanol | Reflux, 2.5-8 h | This compound | 65-72 | Base facilitates cyclization |

| 2 | Ethyl ester intermediate | LiOH or KOH in ethanol/water or isopropanol | Reflux, 2-17 h | 5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | 72-95 | Hydrolysis and acidification |

| 3 | Pyrazole intermediate | Bromine, isoamyl nitrite, chloroform | RT, 1.5 h | 5-bromo-substituted pyrazole derivative | Used for further reactions | Halogenation step |

Research Findings and Optimization Notes

- The choice of base (triethylamine, lithium hydroxide, potassium hydroxide) and solvent (ethanol, methanol, isopropanol, toluene) significantly influences reaction time, yield, and product purity.

- Controlled temperature during hydrazine addition prevents side reactions and ensures high selectivity.

- Reflux times vary from 2 hours to over 16 hours depending on the step and reagents used.

- Acidification pH control is critical for precipitating pure products.

- Purification typically involves filtration, washing with water and organic solvents (diethyl ether, hexane), and drying under vacuum.

- NMR and LC-MS data confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, each with distinct chemical and biological properties .

Scientific Research Applications

Ethyl 5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the overall catalytic efficiency . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Fluorophenyl Substituents

Ethyl 5-Amino-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (QV-4290)

- CAS : 618070-65-8

- Key Differences: The fluorophenyl group is attached at the 2-position instead of the 3-position. Purity is reported at 98% .

Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylate (QP-8918)

Substituent Variations on the Pyrazole Core

Ethyl 5-Amino-1-(4-Fluorobenzyl)-1H-Pyrazole-3-Carboxylate (CAS: 137278-70-7)

- Key Differences : A 4-fluorobenzyl group (via a methylene linker) replaces the direct 3-fluorophenyl attachment. This increases lipophilicity (logP) and may improve membrane permeability in drug candidates .

Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate

- Key Differences: The 3-fluorophenyl group is replaced with a 6-chloropyridazine ring. This compound has been crystallographically characterized ().

Functional Group Modifications

Ethyl 5-Amino-1-(5-(Benzofuran-2-yl)-1-Phenyl-1H-Pyrazole-3-Carbonyl)-1H-Pyrazole-4-Carboxylate (Compound 12 in )

- Key Differences : A benzofuran-2-yl group and a carbonyl linker are present. The carbonyl group (IR absorption at 1697 cm⁻¹ ) enhances hydrogen-bonding capacity, which could influence biological activity compared to the simpler ester in the target compound .

Fipronil (CAS: 120068-37-3)

- Key Differences: A trifluoromethylsulfinyl group replaces the ester and amino functionalities.

AZD1152 Intermediate ()

- Key Differences : The target compound is structurally simpler but shares the 3-fluorophenyl motif with AZD1152 intermediates. Such intermediates are used in kinase inhibitors, suggesting the target compound’s utility in similar pathways .

Chromen-4-One Derivatives ()

- Key Differences: Complex spiro and chromenone frameworks (e.g., Example 62 in ) incorporate fluorophenyl groups but are end-stage pharmaceuticals. The target compound’s ester group allows for modular synthesis of such derivatives .

Biological Activity

Overview

Ethyl 5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a pyrazole ring with an amino group, a fluorophenyl group, and an ethyl ester group, endows it with distinct chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

- Molecular Formula : C13H14FN3O2

- Molecular Weight : 263.27 g/mol

- CAS Number : 1993173-48-0

This compound exhibits its biological activity primarily through enzyme inhibition and receptor binding. The compound can interact with specific molecular targets, inhibiting enzymatic activity by blocking substrate access at the active site, which reduces catalytic efficiency. This mechanism is crucial for its potential therapeutic applications in various diseases.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Analgesic Properties

Studies have indicated that this pyrazole derivative may also exhibit analgesic properties, providing pain relief through mechanisms that are yet to be fully elucidated.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Ethyl 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate | Structure | Antimicrobial |

| Ethyl 5-amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate | Structure | Anti-inflammatory |

| Ethyl 5-amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylate | Structure | Analgesic |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in paw edema and levels of inflammatory markers (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Q & A

Q. Primary techniques :

- ¹H/¹³C NMR : Confirm the pyrazole ring (δ 6.8–7.5 ppm for aromatic protons, δ 150–160 ppm for C=O) and 3-fluorophenyl substitution (¹⁹F NMR: δ -110 to -120 ppm) .

- IR spectroscopy : Detect NH₂ (3300–3500 cm⁻¹), ester C=O (1700–1750 cm⁻¹), and C-F (1200–1250 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 249.24 (C₁₂H₁₂FN₃O₂) confirms molecular weight .

Basic: How does the presence of the 3-fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine at the meta position activates the pyrazole ring for nucleophilic attack at the 4-carboxylate position. For example:

- Aminolysis : Ethyl ester reacts with amines (e.g., NH₃/MeOH) to form carboxamide derivatives, with yields >80% under mild conditions .

- Hydrolysis : Acidic/alkaline conditions cleave the ester to the carboxylic acid, but fluorine stabilizes the intermediate, reducing side reactions .

Advanced: How can synthetic protocols be optimized to address low yields in large-scale production?

Q. Methodological improvements :

- Flow chemistry : Continuous reactors reduce reaction time (from 12 hrs to 2 hrs) and improve reproducibility .

- Microwave-assisted synthesis : Enhances cyclocondensation efficiency (yield increase from 60% to 85%) by uniform heating .

- Purification : Use of silica gel chromatography with ethyl acetate/hexane (3:7) minimizes impurities from fluorophenyl byproducts .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) between studies be resolved?

Q. Strategies :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the pyrazole ring and fluorophenyl group .

- X-ray crystallography : Provides unambiguous structural confirmation. For example, SHELX refinement (CCDC deposition) can validate bond angles and torsion angles .

- Control experiments : Compare with analogs (e.g., 4-fluorophenyl derivatives) to isolate substituent effects .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Q. Approaches :

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2) using the pyrazole core as a pharmacophore .

- DFT calculations (Gaussian) : Analyze electron density maps to predict sites for electrophilic attack (e.g., amino group reactivity) .

- MD simulations (GROMACS) : Assess stability in aqueous environments, critical for bioavailability studies .

Advanced: How does the substitution pattern on the phenyl ring affect biological activity compared to analogs?

Q. Structure-Activity Relationship (SAR) insights :

| Substituent Position | Activity (IC₅₀, μM) | Key Finding |

|---|---|---|

| 3-Fluorophenyl | 12.5 ± 1.2 | Optimal COX-2 inhibition |

| 4-Fluorophenyl | 28.4 ± 2.1 | Reduced binding affinity due to steric hindrance |

| 2-Fluorophenyl | 45.6 ± 3.8 | Poor solubility in aqueous media |

| Data adapted from comparative studies on pyrazole derivatives . |

Advanced: What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?

Q. Challenges :

- Disorder in the ethyl ester group : Common in flexible chains; resolved using SHELXL restraints (DELU, SIMU) .

- Twinned crystals : Data integration via CELL_NOW and twin refinement in SHELX .

- Weak diffraction : High-flux synchrotron sources (e.g., Diamond Light Source) improve resolution to 0.8 Å .

Advanced: How does the compound’s stability vary under different storage conditions, and what analytical methods confirm degradation?

Q. Stability profile :

- Thermal : Decomposes >200°C (DSC/TGA). Store at 4°C in inert atmosphere .

- Photolytic : UV exposure (254 nm) causes ester cleavage; monitor via HPLC (retention time shift) .

- Hydrolytic : pH <3 or >10 degrades the ester; validated by LC-MS detection of carboxylic acid byproducts .

Advanced: What enzymatic assays are most effective for elucidating its mechanism of action in cancer cells?

Q. Methodology :

- Kinase inhibition assays (ADP-Glo™) : Screen against EGFR or BRAF kinases using ATP competition .

- Apoptosis markers (Annexin V/PI) : Flow cytometry to quantify cell death in HeLa cells .

- ROS detection (DCFH-DA) : Fluorometric assays to assess oxidative stress induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.